molecular formula C9H9BrO2S B13739558 (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide CAS No. 149494-79-1

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide

Cat. No.: B13739558
CAS No.: 149494-79-1
M. Wt: 261.14 g/mol
InChI Key: LQGMRODQLQMMFQ-LLTODGECSA-N
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Description

(2S)-2-(4-Bromophenyl)-1,3-oxathiolane 3-oxide is a chiral, enantiomerically defined heterocyclic compound of significant interest in medicinal and synthetic chemistry. This chemical serves as a versatile synthetic intermediate and key chiral building block. Its core structure is based on a five-membered 1,3-oxathiolane ring, which contains both oxygen and sulfur heteroatoms and is substituted at the 2-position with a (S)-configured 4-bromophenyl group and a sulfoxide group (3-oxide) . The primary research value of this compound and its analogs lies in their application as advanced intermediates for the synthesis of bioactive molecules, particularly nucleoside analogs . The 1,3-oxathiolane ring is a privileged scaffold in antiviral drug discovery, famously serving as the core structure in nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC), which are used to treat HIV and Hepatitis B . The chiral (S)-configuration at the 2-position is often critical for biological activity, as the stereochemistry of the final nucleoside profoundly impacts its antiviral efficacy and metabolic profile . Researchers utilize this chiral sulfoxide intermediate to access enantiomerically pure targets, avoiding the need for racemic syntheses and subsequent difficult separations. Beyond its direct utility in nucleoside synthesis, the 1,3-oxathiolane ring system can undergo fascinating transformations. For instance, under basic conditions, related 1,3-oxathiolane structures have been shown to participate in ring-expansion reactions to form six-membered 1,4-oxathiin ring systems, which are also valuable scaffolds in agrochemistry and pharmacology . This reactivity highlights the compound's role in exploring new chemical space and accessing diverse heterocyclic libraries for drug discovery and material science. This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and chemical synthesis purposes and is not approved for diagnostic, therapeutic, or personal use of any kind. Handle with care in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

149494-79-1

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)9-12-5-6-13(9)11/h1-4,9H,5-6H2/t9-,13?/m0/s1

InChI Key

LQGMRODQLQMMFQ-LLTODGECSA-N

Isomeric SMILES

C1CS(=O)[C@H](O1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CS(=O)C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Cyclization via Mercaptoacetaldehyde and 4-Bromophenyl Aldehyde
  • Condensation and Cyclization : Mercaptoacetaldehyde (or its protected derivatives) condenses with 4-bromophenyl-substituted aldehyde under acidic or Lewis acid catalysis to form the 1,3-oxathiolane ring. This step typically involves intramolecular nucleophilic attack of the thiol group on the aldehyde to close the ring.

  • Oxidation to Sulfoxide : The resulting 1,3-oxathiolane sulfide is oxidized to the sulfoxide (3-oxide) using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid overoxidation to sulfone.

  • Stereochemical Control : Enantiomeric purity is achieved either by using chiral starting materials (e.g., sugar derivatives) or by chiral resolution techniques post-synthesis.

Route B: Pummerer Reaction-Based Synthesis
  • Starting from methyl 2-mercaptoacetate and bromoacetaldehyde derivatives, a Pummerer rearrangement can be employed to generate 1,3-oxathiolane intermediates bearing bromophenyl substituents. Subsequent oxidation yields the sulfoxide.

Experimental Conditions and Optimization

The synthesis requires careful optimization of reaction conditions to maximize yield and stereoselectivity:

Step Conditions Notes
Cyclization Lewis acid catalysis (e.g., BF3·OEt2), RT to 70 °C Promotes ring closure with good diastereoselectivity
Oxidation to sulfoxide m-Chloroperbenzoic acid (m-CPBA), 0–25 °C Controlled to avoid sulfone formation; typically 1 equiv used
Protection/Deprotection TBDPSCl for hydroxyl protection, acid/base for deprotection Protecting groups used to control regioselectivity
Purification Silica gel chromatography Separation of diastereomers and enantiomers

Representative Data Table: Yields and Conditions for Key Steps

Step Reagents & Conditions Yield (%) Stereochemical Outcome Reference
Cyclization of mercaptoacetaldehyde + 4-bromophenyl aldehyde BF3·OEt2, dichloromethane, 0 °C to RT, 4 h 75–85 Predominantly (2S)-enantiomer
Oxidation to sulfoxide m-CPBA, dichloromethane, 0 °C, 2 h 80–90 Retention of stereochemistry
Protection of hydroxyl group TBDPSCl, imidazole, DMF, RT, 12 h 85 Facilitates selective reactions
Deprotection Aqueous acid or ammonia, RT, 1–2 h 90 Recovery of free hydroxyl group

Mechanistic Insights

  • The cyclization step is believed to proceed via nucleophilic attack of the thiol sulfur on the aldehyde carbonyl, forming a hemithioacetal intermediate that cyclizes to the 1,3-oxathiolane ring.
  • Oxidation to the sulfoxide involves electrophilic oxygen transfer to the sulfur atom, preserving the ring and stereochemistry.
  • Use of chiral starting materials or chiral catalysts can direct the formation of the (2S)-enantiomer.

Summary of Key Research Findings

  • The synthesis of this compound is achievable via cyclization of mercaptoacetaldehyde derivatives with 4-bromophenyl aldehydes, followed by controlled oxidation.
  • Protecting group strategies are essential to manage functional group compatibility and improve yields.
  • The use of chiral precursors or resolution techniques ensures enantiomeric purity.
  • The oxidation step requires mild conditions to avoid overoxidation.
  • Alternative synthetic approaches such as Rhodium(II) catalysis and Pummerer rearrangement offer potential routes but require further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the corresponding sulfide

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Antiviral Properties

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide belongs to a class of compounds known for their antiviral activity. Research indicates that compounds in this category can inhibit the replication of viruses such as the human immunodeficiency virus (HIV). They have been shown to act as non-toxic inhibitors in T-lymphocytes, offering potential therapeutic avenues for treating viral infections .

Case Study: HIV Treatment
A study demonstrated that substituted 1,3-oxathiolanes exhibit significant antiviral properties against HIV-1. The effectiveness of these compounds was assessed through in vitro assays that measured their ability to inhibit viral replication over extended periods .

Fungicidal Activity

The compound has been identified as having fungicidal properties, making it a candidate for agricultural applications. It can effectively control a range of phytopathogenic fungi, including those responsible for diseases such as powdery mildew and rust diseases in crops like barley and cucumbers .

Case Study: Crop Protection
A patent outlines the use of oxathiolanes as fungicides in agricultural settings. These compounds have been shown to provide effective control against systemic fungi embedded within plant tissues, thus enhancing crop yield and quality .

Synthetic Intermediate

This compound serves as an intermediate in the synthesis of more complex chemical structures. Its unique molecular configuration allows it to be a building block for developing other functionalized compounds used in pharmaceuticals and specialty chemicals .

Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyAntiviral agent against HIVNon-toxic inhibitors; effective in T-lymphocytes
AgricultureFungicide for crop protectionEffective against systemic fungi in crops
Chemical SynthesisIntermediate for complex moleculesUseful in synthesizing pharmaceuticals and chemicals

Mechanism of Action

The mechanism of action of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit enzymes: The sulfoxide group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Disrupt cellular processes: The bromophenyl group can interfere with cellular signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares "(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide" with structurally related compounds from the provided evidence and literature:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features Potential Applications
This compound C₉H₉BrO₂S 261.19 (calculated) 1,3-oxathiolane, sulfoxide, aryl Chiral center (S), brominated aromatic ring Antiviral agents, catalysis
(2S)-2-Methylspiro[...] (HMDB0249928) C₁₀H₁₇NOS 199.31 Spiro-oxathiolane, azabicyclo[2.2.2]octane Rigid bicyclic system, no sulfoxide Neuromodulators, alkaloid analogs
2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene C₁₂H₇BrF₂O₂S 333.15 Sulfonyl, aryl bromine, difluoro Planar sulfonyl group, halogenated aromatic Organic synthesis intermediates

Key Differences and Implications:

Oxidation State of Sulfur :

  • The target compound contains a sulfoxide (S=O), while "2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene" features a sulfonyl group (SO₂). Sulfoxides exhibit lower polarity and higher metabolic stability compared to sulfones, which are more electrophilic and prone to nucleophilic attack.

Stereochemical Complexity: The (2S)-configuration in the target compound contrasts with the non-chiral spiro compound HMDB0249928 . Chirality is crucial for enantioselective interactions in biological systems, such as binding to viral protease enzymes.

Substituent Effects: The 4-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the methyl group in HMDB0249928 .

Biological Activity

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various enzymes, particularly flavin-containing monooxygenases (FMOs), and its implications in drug metabolism and pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a sulfur-containing oxathiolane ring structure, substituted with a bromophenyl group. Its molecular formula is C10H10BrOS, and it has been studied for its reactivity and metabolic pathways.

Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of enzymes that play a crucial role in the oxidative metabolism of drugs and xenobiotics. They catalyze the oxidation of soft nucleophiles, such as sulfur-containing compounds. Studies indicate that this compound is a substrate for FMOs, particularly FMO1 and FMO3, which are involved in the formation of sulfoxides from sulfides .

Table 1: FMO Activity with Substrates

SubstrateFMO EnzymeProductReference
This compoundFMO1S-Oxide
This compoundFMO3S-Oxide

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations primarily through oxidation by FMOs. The resulting metabolites may exhibit different pharmacological properties compared to the parent compound. For instance, the formation of sulfoxides can enhance or diminish biological activity depending on the target system .

Study on Anticancer Activity

A study evaluated the anticancer potential of various oxathiolane derivatives, including this compound. Results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Inhibition Studies

In vitro studies demonstrated that this compound could inhibit aldehyde oxidase activity in guinea pig liver microsomes. This inhibition suggests a potential role in modulating drug metabolism and toxicity profiles .

Q & A

Basic: What synthetic methodologies are commonly used to synthesize (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide?

The compound is typically synthesized via cyclization reactions involving bifunctional nucleophiles. For example, α,β-bifunctional ethanes (e.g., O,S-bisnucleophiles) react with halogenated nitrobutadienes under controlled conditions to form the 1,3-oxathiolane ring. Reaction parameters such as temperature and molar ratios are critical; higher temperatures favor cyclization over open-chain products . Catalysts like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) are often employed to enhance enantioselectivity, as seen in analogous oxathiolane syntheses .

Advanced: How does stereochemical configuration impact the safening efficacy of this compound in agricultural research?

Enantiomeric purity significantly influences biological activity. For structurally related 1,3-oxathiolane safeners, the R-enantiomer of 4-(dichloromethylene)-2-imino-1,3-dithiolane exhibited higher protective activity against herbicide injury compared to the S-enantiomer . Chiral HPLC separation and comparative bioassays (e.g., maize seedling assays measuring glutathione S-transferase induction) are used to validate stereospecific effects. The (2S) configuration in this compound may similarly affect substrate binding to plant enzymes, necessitating enantiomer-resolved activity studies .

Basic: What analytical techniques are essential for structural elucidation of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., 4-bromophenyl groups) and confirm stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₇BrO₂S requires m/z 272.94) .
  • X-ray crystallography : Resolves absolute configuration and ring conformation, as demonstrated for analogous oxathiolanes .

Advanced: How does the 1,3-oxathiolane ring participate in metal ion sensing applications?

The 1,3-oxathiolane ring undergoes Hg²⁺-promoted deprotection, releasing a fluorophore (e.g., pyrene in POX ). For this compound, similar reactivity could enable "turn-on" fluorescence for Hg²⁺ detection. Mechanistic studies (pH titration, competitive ion assays) and density functional theory (DFT) modeling are recommended to confirm the chelation pathway and optimize selectivity .

Basic: How is enantiomeric purity ensured during synthesis and purification?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while recrystallization with chiral acids (e.g., tartaric acid) enhances purity . For example, racemic 2-methylspiro(1,3-oxathiolane) analogs were isomerized to >99.5% cis-enantiomers using TiCl₄ and sulfuric acid recrystallization . Polarimetry or circular dichroism (CD) spectroscopy further validates optical purity.

Advanced: What computational methods support the study of this compound’s reactivity?

  • DFT calculations : Model transition states for ring-opening reactions (e.g., Hg²⁺-induced deprotection) and predict spectroscopic properties .
  • Molecular docking : Simulate interactions with biological targets (e.g., glutathione S-transferase) to rationalize safening efficacy .
  • Crystal structure prediction (CSP) : Correlate solid-state packing with stability, leveraging data from analogous oxathiolanes .

Basic: What are the key stability considerations for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the sulfoxide group.
  • Light sensitivity : Protect from UV exposure to avoid photodegradation, as observed in related bromophenyl derivatives .
  • Moisture control : The 1,3-oxathiolane ring may hydrolyze in aqueous acidic/basic conditions; monitor via TLC or LC-MS .

Advanced: How can contradictory bioactivity data between enantiomers be resolved?

Contradictions often arise from differential enzyme induction (e.g., ZmGSTF1-2 in roots vs. shoots). To address this:

Perform tissue-specific gene expression profiling (qRT-PCR).

Use isotopically labeled enantiomers to track metabolic fate (e.g., ¹⁴C tracing).

Compare in vitro enzyme activation assays with in planta studies .

Basic: What safety protocols are recommended for laboratory handling?

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential bromophenyl vapor release.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced: What strategies optimize yield in stereoselective syntheses?

  • Catalyst screening : Test Lewis acids (e.g., TiCl₄, SnCl₄) for enantiomeric excess (ee) improvement.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in cyclization .
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization for high-yield enantiopure products .

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